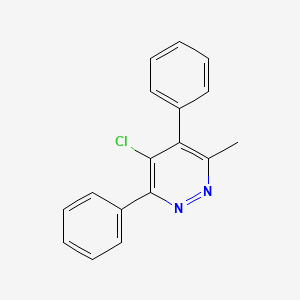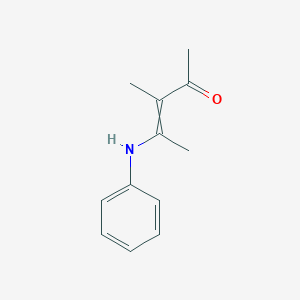
4-Anilino-3-methylpent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-3-methylpent-3-en-2-one is an organic compound that belongs to the class of enones It is characterized by the presence of an aniline group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-methylpent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpent-3-en-2-one with aniline under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the aniline to the carbonyl group of the enone, followed by dehydration to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-3-methylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-Anilino-3-methylpent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Anilino-3-methylpent-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The aniline group can form hydrogen bonds or other interactions with active sites, while the enone moiety may participate in Michael addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-en-2-one: A structurally related enone without the aniline group.
Aniline: A simple aromatic amine that forms the basis of the aniline group in 4-Anilino-3-methylpent-3-en-2-one.
3-Methyl-3-penten-2-one: An isomeric enone with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of both an enone and an aniline group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
58625-70-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-anilino-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-9(11(3)14)10(2)13-12-7-5-4-6-8-12/h4-8,13H,1-3H3 |
InChI Key |
WYQZFSYCONKEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)NC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



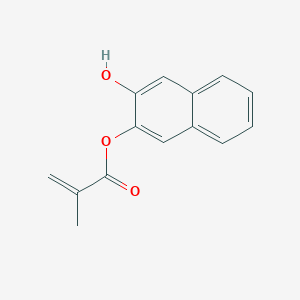
![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)

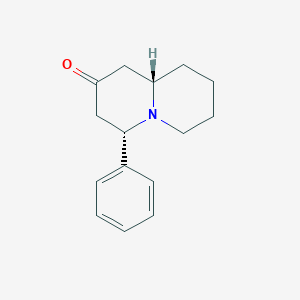
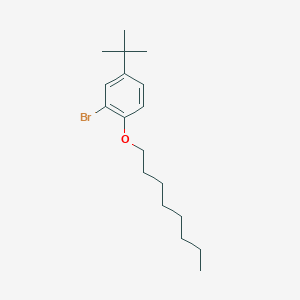
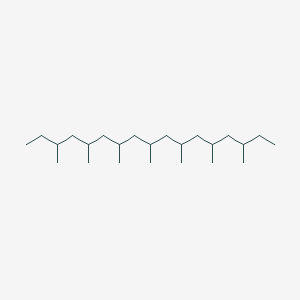
![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)
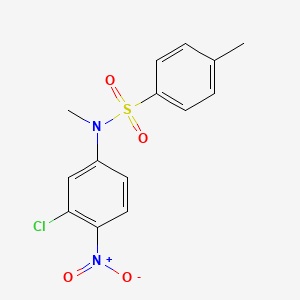
-lambda~5~-phosphane](/img/structure/B14610047.png)
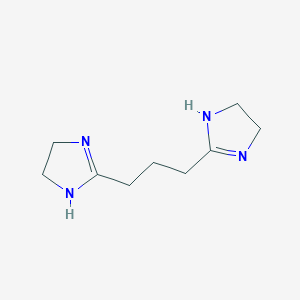
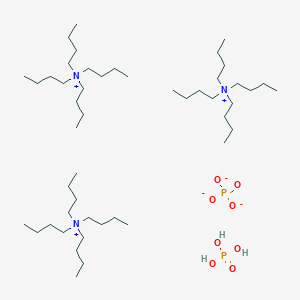
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)
